Cyclopropylmagnesium Bromide

Catalog No.
S1900410
CAS No.
23719-80-4
M.F
C3H5BrMg
M. Wt
145.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropylmagnesium Bromide

CAS Number

23719-80-4

Product Name

Cyclopropylmagnesium Bromide

IUPAC Name

magnesium;cyclopropane;bromide

Molecular Formula

C3H5BrMg

Molecular Weight

145.28 g/mol

InChI

InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1

InChI Key

VFZXMEQGIIWBFJ-UHFFFAOYSA-M

SMILES

C1C[CH-]1.[Mg+2].[Br-]

Canonical SMILES

C1C[CH-]1.[Mg+2].[Br-]

Cyclopropylmagnesium bromide is an organomagnesium compound with the formula C3_3H5_5BrMg. It is classified as a Grignard reagent, which are crucial intermediates in organic synthesis. This compound is characterized by its cyclopropyl group, a three-membered carbon ring, bonded to a magnesium bromide moiety. Cyclopropylmagnesium bromide is typically prepared by the reaction of cyclopropyl bromide with magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. This reagent exhibits significant reactivity, particularly in nucleophilic addition reactions due to the presence of the highly polarized carbon-magnesium bond .

, including:

  • Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds, yielding alcohols after hydrolysis.
  • Cross-Coupling Reactions: This reagent is effective in palladium-catalyzed cross-coupling reactions with aryl halides, producing cyclopropyl arenes in high yields .
  • Formation of Cyclopropanes: Cyclopropylmagnesium bromide can also be utilized in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives .

While cyclopropylmagnesium bromide itself does not have direct biological activity, its derivatives and related compounds have been studied for various pharmacological properties. Cyclopropyl groups can influence the biological activity of pharmaceutical agents by modulating their conformational flexibility and binding affinity to biological targets. Research indicates that compounds containing cyclopropyl moieties may exhibit enhanced potency and selectivity against specific enzymes or receptors .

The synthesis of cyclopropylmagnesium bromide generally follows these steps:

  • Preparation of Cyclopropyl Bromide: Cyclopropyl bromide can be synthesized from propane through halogenation.
  • Reaction with Magnesium: Cyclopropyl bromide is reacted with magnesium metal in anhydrous ether at elevated temperatures to form cyclopropylmagnesium bromide.
  • Purification: The product is typically purified through distillation or extraction methods to remove unreacted starting materials and byproducts .

Cyclopropylmagnesium bromide has several applications in organic synthesis:

  • Synthesis of Complex Molecules: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
  • Building Block for Organic Reactions: As a reactive intermediate, it serves as a building block for various organic transformations, including the formation of alcohols and cyclopropanes.
  • Research Tool: It is employed in academic research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving cyclopropylmagnesium bromide primarily focus on its reactivity with different electrophiles. Research has shown that its nucleophilic nature allows it to effectively engage in reactions with various functional groups, including carbonyls and halides. These studies help elucidate the mechanisms of Grignard reactions and optimize reaction conditions for improved yields and selectivity .

Cyclopropylmagnesium bromide shares similarities with other organomagnesium compounds but exhibits unique properties due to its cyclopropyl structure. Here are some comparable compounds:

CompoundStructureKey Features
Ethylmagnesium BromideC2_2H5_5MgBrMore stable; widely used in Grignard reactions
Isobutylmagnesium BromideC4_4H9_9MgBrBulkier; affects steric hindrance in reactions
Benzylmagnesium ChlorideC7_7H7_7MgClAromatic character; used for synthesizing aryl compounds

Uniqueness of Cyclopropylmagnesium Bromide:

  • The presence of the three-membered ring provides unique steric and electronic properties that can lead to distinct reactivity patterns compared to linear or branched alkyl Grignard reagents.
  • Its ability to participate in specific types of cycloaddition reactions further distinguishes it from other organomagnesium reagents.

Magnesium Insertion Techniques for Cyclopropylmagnesium Bromide Preparation

The formation of cyclopropylmagnesium bromide follows the fundamental principles of Grignard reagent synthesis, wherein magnesium metal undergoes oxidative insertion into the carbon-bromine bond of cyclopropyl bromide [1] [2]. This process involves the oxidation of magnesium from the zero oxidation state to the +2 oxidation state, facilitating the formation of the organomagnesium species [3].

The mechanism of magnesium insertion is complex and involves both radical and ionic pathways [4] [3]. The reaction proceeds through heterogeneous kinetics, with the initial step being the dissolution of the passivating oxide layer present on the magnesium surface [3] [5]. This induction period represents a critical phase where surface activation must occur before productive Grignard formation can commence.

For cyclopropyl bromide specifically, research has demonstrated that the formation proceeds through diffusing cyclopropyl radical intermediates [6]. When cyclopropyl bromide reacts with magnesium in diethyl ether, radical trapping experiments using dicyclohexylphosphine have shown substantial decreases in cyclopropylmagnesium bromide yields, confirming the involvement of free radical species in the mechanism [6].

The reaction kinetics are significantly influenced by transport phenomena [5]. Studies have shown that the rate of reaction between cyclopropyl bromide and magnesium correlates with solvent viscosity, indicating that diffusion processes play a controlling role [5]. The activation energy for this process is relatively low at approximately 2.3 kcal/mol, which is consistent with transport-limited rather than chemically-limited kinetics [5].

Several activation methods enhance the initiation and propagation of magnesium insertion:

Traditional Activation Methods:

  • Addition of crystalline iodine to generate active magnesium surfaces [3]
  • Use of 1,2-diiodoethane, which produces gaseous ethene upon reaction, serving as both activator and visual indicator [3]
  • Mechanical activation through ultrasonic treatment to dislodge oxide layers [3]

Advanced Activation Techniques:

  • Rieke magnesium, prepared by reduction of magnesium salts with alkali metals, provides highly reactive oxide-free surfaces [3]
  • Amalgamation using mercuric chloride to enhance surface reactivity [3]
  • Sublimation of magnesium under inert atmosphere to produce oxide-free crystalline material [3]

The choice of magnesium form significantly impacts reaction efficiency. Commercial magnesium turnings typically contain surface oxides that must be removed or penetrated. The use of highly divided or activated magnesium forms can dramatically reduce induction periods and improve overall conversion rates [7] [8].

Temperature control during the insertion process is critical. While higher temperatures accelerate the reaction rate, they may also promote side reactions and reduce selectivity [9] [10]. For cyclopropylmagnesium bromide formation, temperatures between 25-65°C represent the optimal range for balancing reaction rate with product quality [11].

Solvent Systems in Synthesis: Tetrahydrofuran vs. Diethyl Ether

The selection of ethereal solvents plays a fundamental role in Grignard reagent formation and stability [12] [13]. Both tetrahydrofuran and diethyl ether serve as coordinating solvents that stabilize the organomagnesium species through coordination to the magnesium center [14] [15].

Tetrahydrofuran Characteristics:

Tetrahydrofuran offers several advantages for cyclopropylmagnesium bromide synthesis [12] [16]. The higher boiling point of 66°C compared to diethyl ether's 34.6°C allows for elevated reaction temperatures, which can significantly accelerate reaction kinetics [17]. The cyclic structure of tetrahydrofuran results in more effective coordination to magnesium, as the oxygen lone pairs are more accessible due to reduced steric hindrance from the constrained ring structure [17].

The enhanced coordination ability of tetrahydrofuran facilitates better solvation of the Grignard reagent, leading to improved solubility and stability [16]. This is particularly beneficial for challenging substrates or when higher concentrations are required [18]. Commercial preparations of cyclopropylmagnesium bromide commonly utilize tetrahydrofuran at concentrations of 0.5-0.7 M [19] [20].

However, tetrahydrofuran presents certain limitations. The propensity for peroxide formation during storage necessitates the addition of stabilizers such as butylated hydroxytoluene [12]. Additionally, the higher cost compared to diethyl ether can impact economic considerations for large-scale synthesis [18].

Diethyl Ether Properties:

Diethyl ether remains the classical solvent for Grignard reactions due to its excellent track record and favorable safety profile [21] [15]. The lower boiling point, while limiting maximum reaction temperatures, provides advantages in terms of easier solvent removal and reduced energy requirements for distillation [14].

The coordination of diethyl ether to magnesium, while less effective than tetrahydrofuran, still provides adequate stabilization for most Grignard reagents [22]. The traditional nature of this solvent system means that extensive literature precedent exists for troubleshooting and optimization [15].

Comparative studies have demonstrated that diethyl ether often provides superior results for certain transformations. In pharmaceutical intermediate synthesis, diethyl ether has shown better performance than tetrahydrofuran for specific cyclopropylmagnesium bromide applications, providing higher yields of desired products [23].

Solvent Selection Criteria:

The choice between tetrahydrofuran and diethyl ether depends on several factors:

  • Substrate Reactivity: Less reactive organohalides benefit from the enhanced coordinating ability of tetrahydrofuran [2] [13]
  • Temperature Requirements: Reactions requiring elevated temperatures necessitate tetrahydrofuran [17]
  • Economic Considerations: Diethyl ether offers cost advantages for large-scale operations [24]
  • Product Specifications: Some applications show solvent-dependent selectivity patterns [23]

Recent developments have explored alternative ethereal solvents such as 2-methyltetrahydrofuran, which offers benefits derived from renewable feedstocks while maintaining performance characteristics similar to tetrahydrofuran [25]. Dimethoxyethane represents another alternative that combines higher boiling point with excellent coordinating properties [9].

Large-Scale Production and Industrial Manufacturing Considerations

The industrial manufacture of cyclopropylmagnesium bromide presents unique challenges related to process safety, economics, and product quality [24] [26]. The global market for cyclopropylmagnesium bromide was valued at approximately USD 12.5 million in 2024, with projected growth at a compound annual growth rate of 5.2% through 2033 [26].

Batch Processing Limitations:

Traditional batch processing of Grignard reagents faces significant limitations when scaled to industrial levels [27] [28]. The highly exothermic nature of the magnesium insertion reaction creates substantial heat management challenges. Heat generation ranges from 362-397 kJ/mol for typical Grignard formations, leading to adiabatic temperature rises that can exceed 200 K under uncontrolled conditions [11] [29].

The induction period phenomenon becomes particularly problematic at scale, as unpredictable initiation can lead to sudden, uncontrolled heat release [11]. Risk assessment studies have classified batch Grignard synthesis as Class 3 (high risk) due to thermal runaway potential [11].

Safety considerations include the requirement for inert atmospheres, moisture exclusion, and careful temperature control [30]. The need for large excesses of magnesium and extended reaction times in batch processes contributes to both safety concerns and economic inefficiencies [31].

Continuous Flow Technology:

Recent advances in continuous flow technology have revolutionized large-scale Grignard production [32] [7] [8]. Companies such as Chemium and Valsynthese have developed commercial-scale continuous flow systems that address the fundamental limitations of batch processing [28].

Key advantages of continuous flow processing include:

  • Enhanced Heat Management: The high surface-to-volume ratio in flow reactors enables superior heat transfer, allowing precise temperature control [8] [28]
  • Reduced Inventory: Smaller reaction volumes minimize the total energy content of the system, reducing safety risks [28]
  • Consistent Quality: Continuous processing eliminates batch-to-batch variability [33]
  • Scalability: Flow systems can be designed for production rates ranging from laboratory scale to multi-metric ton capacity [28]

Industrial flow reactors typically employ packed beds of magnesium turnings through which the organohalide solution is passed [8] [34]. Mechanical activation of the magnesium surface through the flow itself helps maintain consistent reaction rates [7].

Process Control and Monitoring:

Advanced process analytical technology has become essential for large-scale Grignard production [32] [33]. In-line infrared spectroscopy enables real-time monitoring of reagent concentration, allowing for closed-loop control systems [33]. Nuclear magnetic resonance spectroscopy provides additional analytical capabilities for complex reaction monitoring [33].

Temperature control systems must be capable of rapid response to prevent thermal excursions. The optimal dosing rate for safe operation has been determined to be approximately 0.5 g/min for laboratory scale, with proportional scaling for industrial applications [11].

Economic and Environmental Considerations:

Large-scale production benefits from significant economies of scale. Continuous processing can reduce magnesium consumption by up to 43% compared to batch methods [31]. Solvent usage reductions of 10% or more are achievable through improved process efficiency [31].

Environmental considerations include solvent recovery and recycling systems, particularly important given the large volumes involved in industrial production [35]. The development of mechanochemical approaches using ball-milling techniques offers potential for reduced solvent consumption, using approximately one-tenth the organic solvent compared to conventional methods [35].

Quality Control and Specifications:

Industrial production requires stringent quality control measures to ensure consistent product specifications [26]. Commercial preparations typically maintain concentrations of 0.5-0.7 M with yields exceeding 95% [19] [36]. Storage stability at 2-8°C under inert atmosphere is essential for maintaining product quality during distribution [19] [37].

Regulatory compliance with agencies such as the Environmental Protection Agency and European Chemicals Agency requires comprehensive documentation of manufacturing processes and safety measures [26]. The implementation of green chemistry principles, including solvent reduction and waste minimization, has become increasingly important for regulatory approval and market acceptance [35].

Hydrogen Bond Acceptor Count

2

Exact Mass

143.94250 g/mol

Monoisotopic Mass

143.94250 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (42.03%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (37.68%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (60.87%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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